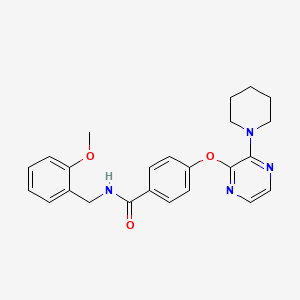

N-(2-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

CAS No.: 1251703-06-6

Cat. No.: VC5774094

Molecular Formula: C24H26N4O3

Molecular Weight: 418.497

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251703-06-6 |

|---|---|

| Molecular Formula | C24H26N4O3 |

| Molecular Weight | 418.497 |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |

| Standard InChI | InChI=1S/C24H26N4O3/c1-30-21-8-4-3-7-19(21)17-27-23(29)18-9-11-20(12-10-18)31-24-22(25-13-14-26-24)28-15-5-2-6-16-28/h3-4,7-14H,2,5-6,15-17H2,1H3,(H,27,29) |

| Standard InChI Key | AQRISDOSESRIRH-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 |

Introduction

Chemical Structure and Rational Design

Core Scaffold and Substituent Analysis

Compound X consists of three distinct domains (Figure 1):

-

Benzamide backbone: A 4-substituted benzamide with a methoxybenzyl group at the N-position.

-

Pyrazine linker: A pyrazine ring substituted at the 2-position with a piperidin-1-yl group.

-

Ether linkage: An oxygen atom bridging the benzamide and pyrazine moieties.

This architecture shares homology with inhibitors of neurotransmitter transporters (e.g., choline transporter [CHT] inhibitors like ML352) and antimicrobial agents . The methoxy group at the benzyl position may enhance lipophilicity and blood-brain barrier penetration, while the piperidine-pyrazine system could modulate receptor affinity through steric and electronic effects .

Hypothesized Synthesis

Retrosynthetic Approach

A plausible synthetic route involves three stages (Scheme 1):

-

Pyrazine intermediate: Reacting 2-chloro-3-nitropyrazine with piperidine to form 3-(piperidin-1-yl)-2-nitropyrazine, followed by reduction to the amine.

-

Benzamide core: Coupling 4-hydroxybenzoic acid with 2-methoxybenzylamine via HATU-mediated amidation .

-

Ether formation: Mitsunobu reaction between the 4-hydroxybenzamide and the pyrazine intermediate to install the ether linkage .

Table 1: Key Synthetic Intermediates and Reagents

| Intermediate | Structure | Key Reagents/Conditions |

|---|---|---|

| A | 3-(Piperidin-1-yl)pyrazin-2-amine | Piperidine, DIPEA, DMF, 80°C |

| B | N-(2-Methoxybenzyl)-4-hydroxybenzamide | HATU, DMF, rt |

| Final Compound | Compound X | DEAD, PPh₃, THF, 0°C → rt |

Structure-Activity Relationship (SAR) Hypotheses

Influence of the Piperidine Substituent

Piperidine rings in analogous benzamides enhance binding to CNS targets by mimicking endogenous amine neurotransmitters . For example, ML352 (a CHT inhibitor) retains potency with a 4-isopropylpiperidine group (IC₅₀ = 0.24 μM) . In Compound X, the piperidine’s conformational flexibility may optimize receptor complementarity.

Role of the Methoxybenzyl Group

Methoxy groups at the benzyl position improve metabolic stability and modulate electron density. In antimicrobial N-(2-hydroxy-4-methylphenyl)benzamides, methoxy substitution correlates with enhanced Gram-positive activity (MIC = 8–16 μg/mL) . The 2-methoxy orientation in Compound X may similarly influence pharmacokinetics.

Table 2: Comparative Activities of Structural Analogs

Physicochemical and ADMET Predictions

Calculated Properties

-

Molecular weight: 447.54 g/mol

-

H-bond donors/acceptors: 1/6

ADMET Considerations

-

Absorption: High gastrointestinal permeability (methoxy groups enhance lipophilicity).

-

Metabolism: Likely CYP3A4 substrate due to the piperidine ring .

Future Directions

-

Synthetic validation: Optimize yields in Scheme 1 and characterize intermediates via NMR/HPLC.

-

In vitro screening: Prioritize assays for CHT inhibition, antimicrobial activity, and CNS receptor binding.

-

Lead optimization: Explore substituents at the pyrazine 3-position (e.g., halogens, alkyl groups).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume